molecular formula C16H16ClNO2S B598896 Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate CAS No. 144457-43-2

Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate

Cat. No.: B598896
CAS No.: 144457-43-2
M. Wt: 321.819
InChI Key: ZEIGZKQSYIWMTR-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Discovery

Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate (CAS: 144750-52-7) emerged as a critical compound in pharmaceutical chemistry during the late 20th century. Initially identified as a synthetic intermediate in the production of clopidogrel bisulfate, its structural significance was recognized through impurity profiling studies in the 1990s. The compound gained formal characterization after regulatory agencies mandated stringent control of process-related impurities in antithrombotic drugs. Early synthetic routes involved cyclocondensation of 2-chlorophenylacetic acid derivatives with thienopyridine precursors, as documented in patent literature.

Table 1: Key Chemical Identifiers
Property Value Source
IUPAC Name methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride
Molecular Formula C₁₆H₁₇Cl₂NO₂S
Molecular Weight 358.3 g/mol
SMILES COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3.Cl

Relationship to Clopidogrel as Compound B Impurity

This compound is formally designated as Clopidogrel Related Compound B in pharmacopeial standards, arising from racemization during the synthesis of clopidogrel hydrogen sulfate. The structural relationship stems from:

  • Stereochemical divergence : The compound represents the racemic (±)-form, contrasting with clopidogrel's single (S)-enantiomer configuration
  • Core retention : Preservation of the thieno[2,3-c]pyridine scaffold and 2-chlorophenylacetate moiety
  • Synthetic pathway : Forms via incomplete resolution during the final salt formation step of clopidogrel production

Regulatory guidelines (USP, EP) mandate its control at ≤0.15% in active pharmaceutical ingredients, necessitating advanced chromatographic detection methods.

Significance in Heterocyclic Chemistry Research

The compound exemplifies three key research domains in modern heterocyclic chemistry:

  • Stereoselective synthesis : Serves as a model for studying racemization mechanisms in thienopyridine derivatives
  • Ring-functionalization : Enables exploration of C-6 position reactivity in dihydrothienopyridine systems
  • Metal-free cyclization : Recent advances utilize triazole intermediates for eco-friendly synthesis (yields: 72–85%)

Its structural features facilitate studies on:

  • π-Stacking interactions via thiophene and pyridine rings
  • Conformational analysis of seven-membered azepine-like rings

Overview of Thienopyridine Chemical Class

Thienopyridines constitute a pharmacologically vital subclass of fused heterocycles with dual aromatic systems:

Table 2: Thienopyridine Isomer Classes
Isomer Ring Fusion Biological Relevance
Thieno[2,3-b]pyridine Positions 2-3-4 Anticancer agents
Thieno[3,2-c]pyridine Positions 3-4-5 Antiplatelet drugs
Thieno[2,3-c]pyridine Positions 2-3-5 Impurity profiling

Key characteristics of thieno[2,3-c]pyridines:

  • Planar aromatic system with 10 π-electrons
  • Enhanced stability vs. monocyclic analogs (ΔGstab ≈ 15 kcal/mol)
  • Tunable electronic properties via C-7 substitution

The target compound's 4,5-dihydro modification introduces:

  • Partial saturation improving solubility (logP: 2.8 vs 3.5 for fully aromatic)
  • Conformational flexibility for crystal engineering

Properties

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-11-7-9-21-14(11)10-18/h2-5,7,9,15H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIGZKQSYIWMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675776
Record name Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate
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Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144457-43-2
Record name Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl alpha-(2-chlorophenyl)-4,7-dihydrothieno(2,3-C)pyridine-6(5H)-acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2-chlorophenyl)(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate
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Record name Methyl α-(2-chlorophenyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-acetate
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Preparation Methods

Reaction Conditions:

  • Solvent: Deionized water

  • Base: Sodium hydroxide (50% w/v)

  • Temperature: 22–27°C

  • Reaction Time: 4–6 hours

The exothermic reaction is quenched by adjusting the pH to 3.5–4.5 using hydrochloric acid, precipitating the intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid with a yield of 97%. This intermediate is subsequently esterified to form the target compound.

Esterification via Thionyl Chloride and Methanol

Esterification of the carboxylic acid intermediate is achieved using thionyl chloride (SOCl₂) in methanol under an argon atmosphere.

Key Steps:

  • Activation: The acid is treated with thionyl chloride to form the acyl chloride.

  • Methanol Quenching: Methanol is added to yield the methyl ester.

  • Purification: Recrystallization in isopropanol and tert-butyl methyl ether produces a white powder with 85–95% purity.

Alternative Acid-Catalyzed Esterification

Patent WO2002059128A2 describes an alternative method using concentrated sulfuric acid in methanol and acetone.

Process Parameters:

ParameterValue
CatalystH₂SO₄ (95%)
Solvent SystemMethanol:Acetone (3:1 v/v)
TemperatureReflux at 60–90°C
Reaction Time36 hours
Yield62% after purification

This method requires careful pH adjustment to 9–10 using sodium carbonate to isolate the product.

Racemic Synthesis and Resolution

The compound is typically synthesized as a racemic mixture, necessitating optical resolution to isolate the active (S)-enantiomer.

Resolution Protocol:

  • Diastereomeric Salt Formation: React the racemic acid with L-di-O-benzoyl tartaric acid in ethanol.

  • Crystallization: Precipitate the (S)-enantiomer salt at 22–27°C.

  • Recycling: The undesired (R)-enantiomer is racemized using potassium hydroxide under high-pressure conditions (120–150°C) and reused.

This approach achieves an overall yield of 60% with recycling, compared to 47.2% without.

Comparative Analysis of Methods

MethodYieldSolventTemperatureScalability
Aqueous Condensation97%Water22–27°CHigh
Thionyl Chloride85–95%Methanol50–60°CModerate
H₂SO₄ Catalysis62%Methanol60–90°CLow

The aqueous method is preferred for industrial applications due to its high yield and eco-friendly profile.

Quality Control and Characterization

Critical quality attributes include:

  • Chiral Purity: ≥99.5% (S)-enantiomer via HPLC.

  • Residual Solvents: <50 ppm (ICH Q3C guidelines).

  • Melting Point: 158–160°C (uncorrected).

Industrial-Scale Optimization

Recent advancements focus on:

  • Continuous Flow Reactors: Reducing reaction time from hours to minutes.

  • Green Chemistry: Replacing thionyl chloride with enzymatic esterification.

  • Process Analytical Technology (PAT): Real-time monitoring using Raman spectroscopy .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate serves as a crucial intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication. Clopidogrel is primarily prescribed to prevent blood clots in patients with cardiovascular diseases. The synthesis process involves several steps where this compound acts as a precursor:

  • Synthesis of Clopidogrel : The compound is synthesized through a multi-step process involving the reaction of 4,5,6,7-tetrahydro[3,2-c]thienopyridine derivatives with 2-halophenyl acetic acid derivatives. This method allows for the efficient production of Clopidogrel with high yield and purity .

Chemical Properties and Structure

This compound has a molecular formula of C16H17ClNO2S and a molecular weight of approximately 358.28 g/mol. Its chemical structure includes a thieno[2,3-c]pyridine ring system which contributes to its biological activity and stability during synthesis .

Case Studies and Research Findings

Several studies have documented the efficiency and effectiveness of using this compound in drug synthesis:

  • Synthetic Improvements : Research has shown that modifications in the synthetic pathway of Clopidogrel can enhance yield and reduce impurities. For instance, the use of phase transfer catalysis (PTC) has been reported to improve the hydrolysis step of key intermediates in Clopidogrel synthesis .
  • Pharmacological Studies : Clinical studies have demonstrated that Clopidogrel significantly reduces the risk of cardiovascular events in patients undergoing percutaneous coronary intervention (PCI). The efficacy of Clopidogrel as an antiplatelet agent is attributed to its active metabolite formed from this compound .

Mechanism of Action

The mechanism by which Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate exerts its effects involves its interaction with specific molecular targets. The thienopyridine core can bind to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ester group can participate in hydrogen bonding.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name: Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate
  • Molecular Formula: C₁₆H₁₆ClNO₂S
  • Molecular Weight : 321.819 g/mol
  • CAS Number : 144457-43-2
  • Purity : ≥95% (commercial grade)
  • Applications : Primarily researched as a positional isomer of clopidogrel, an antiplatelet drug, and as a reference standard in pharmaceutical impurity profiling .

Structural Features :

  • Core Structure: Contains a 4,5-dihydrothieno[2,3-c]pyridine ring fused with a thiophene moiety.
  • Substituents : A 2-chlorophenyl group and a methyl ester at the α-position of the acetate side chain .

Comparison with Structural Analogues

Positional Isomers: Thienopyridine Ring Substitution

The compound is distinguished by the thienopyridine ring substitution pattern, which critically impacts pharmacological activity. Key isomers include:

Compound Name Thienopyridine Substitution Biological Relevance Reference
This compound (Target Compound) [2,3-c]pyridine, 4,5-dihydro Impurity in clopidogrel synthesis; inactive
Clopidogrel [(±)-Methyl 2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate] [3,2-c]pyridine, 6,7-dihydro Active antiplatelet drug (P2Y12 inhibitor)

Key Differences :

  • Ring Saturation and Position : The target compound has a 4,5-dihydro[2,3-c]pyridine ring, while clopidogrel features a 6,7-dihydro[3,2-c]pyridine system. This regioisomerism alters the spatial orientation of the molecule, rendering the target compound pharmacologically inactive .
  • Synthesis: Clopidogrel is synthesized via a multicomponent reaction using 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, whereas the target compound derives from a [2,3-c]pyridine precursor .

Ester Group Variants: Methyl vs. Ethyl

The ester group influences metabolic stability and solubility:

Compound Name Ester Group Physicochemical Impact Reference
This compound Methyl Higher lipophilicity; slower hydrolysis
Ethyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate Ethyl Increased metabolic stability; used in prodrugs

Synthetic Flexibility : Ethyl esters are often intermediates, as seen in clopidogrel synthesis, where transesterification converts ethyl to methyl esters .

Halogen Substitution: Chlorophenyl Position

The chlorine position on the phenyl ring modulates electronic effects and receptor binding:

Compound Name Chlorine Position Impact Reference
This compound 2-Chloro Optimal steric bulk for clopidogrel activity
Methyl 2-(4-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate 4-Chloro Reduced antiplatelet efficacy

Salt Forms: Hydrochloride vs. Hydrogen Sulfate

Counterion selection affects solubility and formulation:

Compound Name Salt Form Application Reference
This compound hydrochloride Hydrochloride Reference standard for impurity analysis
Clopidogrel Hydrogen Sulfate Hydrogen Sulfate Clinically used salt form; improved solubility

Impurity Profiling :

  • The compound is identified as Impurity B (EP) in clopidogrel batches, necessitating HPLC-MS for quantification .

Biological Activity

Methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₁₆H₁₇Cl₂NO₂S
  • Molecular Weight : 358.28 g/mol
  • CAS Number : 144750-52-7
  • Storage Conditions : Store in an inert atmosphere at 2-8°C .

Antiplatelet Activity

Recent studies have highlighted the compound's potential as an antiplatelet agent. It is structurally related to thienopyridines, which are known P2Y12 receptor antagonists used in antiplatelet therapy. The compound was evaluated for its inhibitory effects on ADP-induced platelet aggregation in rats:

  • Dose Response : At doses of 1 mg/kg and 3 mg/kg, the compound exhibited significant inhibition of platelet aggregation, comparable to established drugs like prasugrel .
  • Mechanism of Action : The compound is believed to undergo metabolic conversion to active metabolites that exert antiplatelet effects through P2Y12 receptor antagonism .

Anticancer Activity

In addition to its antiplatelet properties, this compound has shown promise in cancer research:

  • Cell Lines Tested : The compound was tested against various cancer cell lines including HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).
  • Results : Preliminary results indicated cytotoxic effects on these cell lines, suggesting potential as an anticancer agent. Further studies are needed to elucidate the specific mechanisms involved .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with thienopyridine derivatives and chlorophenyl intermediates.
  • Reagents Used : Common reagents include EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling reactions and various amino acids for prodrug formation.
  • Yield and Purity : The final product is usually obtained with high purity and yield through recrystallization processes .

Case Study 1: Antiplatelet Efficacy

In a controlled study involving rat models, the efficacy of this compound was compared with prasugrel. The study demonstrated that:

  • Efficacy at 3 mg/kg : The compound showed nearly equivalent activity to prasugrel in inhibiting platelet aggregation.
  • Safety Profile : The bleeding time associated with this compound was within acceptable limits compared to standard treatments .

Case Study 2: Anticancer Evaluation

A recent investigation into the anticancer properties of this compound involved treating various cancer cell lines:

  • Cell Viability Assay : MTT assays were conducted to assess cell viability post-treatment.
  • Findings : Significant reductions in viability were noted in HepG2 and MCF-7 cells at concentrations above 10 µM, indicating a dose-dependent response .

Q & A

Advanced Research Question

  • HPLC with Chiral Columns : Use columns like Chiralpak® IA/IB to separate enantiomers, with UV detection at 254 nm .
  • Quantitative 1H^{1}\text{H}-NMR : Compare integration ratios of diastereomeric protons or use chiral shift reagents .
  • Polarimetry : Measure optical rotation for enantiopure samples, though this requires prior isolation of pure isomers .

How can reaction conditions be optimized to mitigate hazardous byproducts during synthesis?

Basic Research Question

  • Safety Protocols : Use gloveboxes for handling pyrophoric reagents (e.g., organozinc compounds) and ensure proper ventilation for volatile intermediates (e.g., chlorinated solvents) .
  • Byproduct Minimization : Replace ammonium persulfate (APS) with milder oxidizing agents (e.g., TEMPO) in copolymerization steps, as shown in related thienopyridine syntheses .
  • Waste Management : Segregate halogenated waste (e.g., chlorobenzene derivatives) for professional disposal .

What computational tools can predict the compound’s reactivity and interactions in biological systems?

Advanced Research Question

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates binding affinity to biological targets (e.g., P2Y12 receptor analogs for antiplatelet activity) .
  • ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP, bioavailability) .

How does the thienopyridine ring’s conformation influence the compound’s stability and bioactivity?

Advanced Research Question
The 4,5-dihydrothieno[2,3-c]pyridine moiety adopts a boat-like conformation, which:

  • Enhances Stability : Reduces ring strain compared to fully aromatic systems.
  • Modulates Bioactivity : The non-planar structure may hinder metabolic oxidation, prolonging half-life in vivo .
    Conformational analysis via X-ray crystallography or NOE NMR is recommended to validate these effects .

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